

# Physical and chemical properties of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

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## Compound of Interest

Compound Name: 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

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An In-depth Technical Guide to **4-Methoxybenzyl 2,2,2-Trichloroacetimidate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Methoxybenzyl 2,2,2-Trichloroacetimidate** is a highly versatile and efficient reagent predominantly used in organic synthesis for the introduction of the p-methoxybenzyl (PMB) protecting group. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and application, and mechanistic insights into its reactivity. Its utility in protecting alcohols and carboxylic acids under mild conditions makes it an invaluable tool in the synthesis of complex molecules, natural products, and pharmaceuticals.<sup>[1][2]</sup>

## Core Physical and Chemical Properties

**4-Methoxybenzyl 2,2,2-trichloroacetimidate** is a colorless to light orange liquid.<sup>[2][3]</sup> It is valued for its stability and ease of handling, which contribute to more efficient laboratory processes.<sup>[2]</sup> Key physical and chemical data are summarized below for easy reference.

Property	Value	Source(s)
IUPAC Name	(4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate	[1][4]
Synonyms	p-Methoxybenzyl trichloroacetimidate, MPM imidate	[5]
CAS Number	89238-99-3	[1][2][5]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> Cl <sub>3</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	282.55 g/mol	[2][3][4]
Appearance	Colorless to light yellow to light orange clear liquid	[3][6]
Boiling Point	135-137 °C @ 0.7 mmHg	[2]
Density	1.361 g/mL at 25 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.5488	
Purity	>96.0% (GC)	[3]
Storage Conditions	2-8°C, under inert gas, moisture sensitive	[2][6][7]
InChI Key	TYHGKLBJBHACOI- UHFFFAOYSA-N	[1][4]
SMILES	COc1ccc(COC(=N)C(Cl) (Cl)Cl)cc1	[3]

## Chemical Reactivity and Applications

The primary application of **4-Methoxybenzyl 2,2,2-trichloroacetimidate** is as a powerful electrophile for the introduction of the p-methoxybenzyl (PMB) protecting group.[1] The strong electron-withdrawing effect of the trichloromethyl group enhances the electrophilicity of the imidate carbon, allowing for the efficient transfer of the 4-methoxybenzyl group to various nucleophiles.[1]

## Protection of Alcohols

This reagent is highly effective for the protection of a wide spectrum of hydroxyl groups, including primary, secondary, and even sterically hindered tertiary alcohols.[1] The reaction proceeds under mild acidic conditions, often catalyzed by a Lewis or Brønsted acid like trifluoromethanesulfonic acid (TfOH), to form stable PMB ethers.[1] This method is often preferred over the Williamson ether synthesis for base-sensitive substrates.[8] The high reactivity allows for the efficient protection of even hindered alcohols, which can be challenging with other methods.[1]

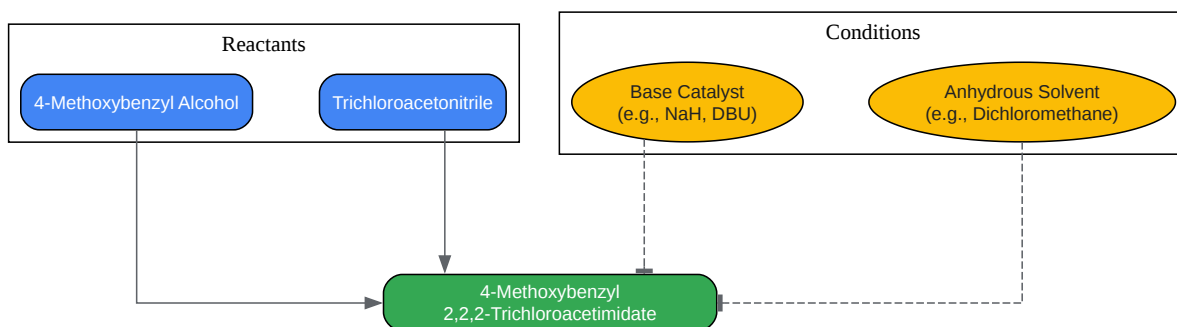
## Protection of Carboxylic Acids

The reagent can also be used to form p-methoxybenzyl esters, thereby protecting carboxylic acid functionalities.[1][9] A key advantage of this method is that it can proceed without an external acid catalyst, as the carboxylic acid itself is acidic enough to promote the reaction, leading to excellent yields.[9][10] This is particularly useful for sensitive substrates where common techniques might lead to decomposition or racemization.[10]

## Reaction Mechanisms and Workflows

### Synthesis of 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

The most common synthesis route involves the base-catalyzed reaction of 4-methoxybenzyl alcohol with trichloroacetonitrile under anhydrous conditions.[1]

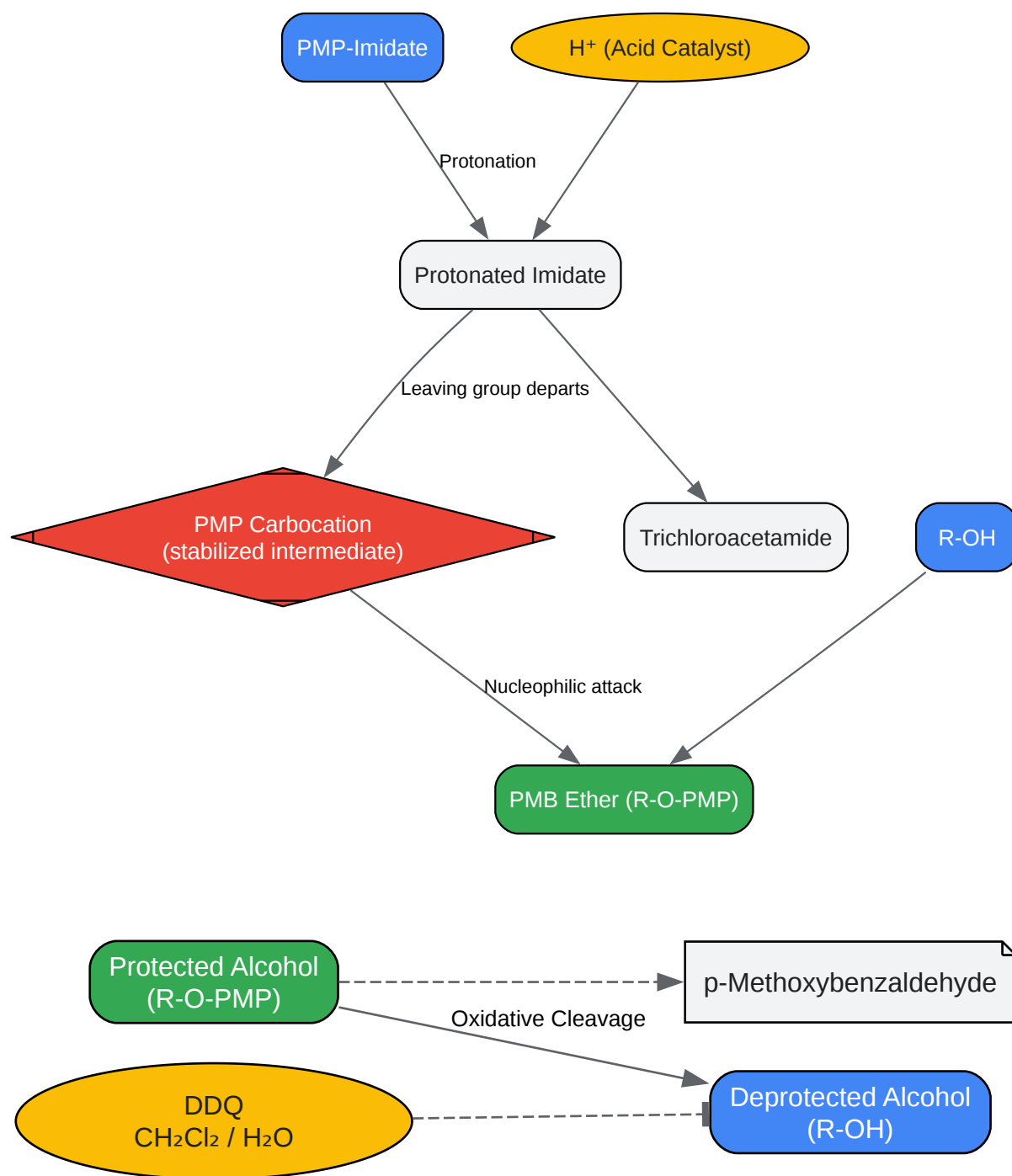


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Caption: Synthesis of the title compound from its precursors.

## Mechanism of Alcohol Protection

The acid-catalyzed protection of an alcohol proceeds via a carbocationic pathway.<sup>[1]</sup> The acid protonates the imidate nitrogen, making the trichloroacetamide an excellent leaving group. The departure of this group generates a highly stable 4-methoxybenzyl carbocation, which is then rapidly trapped by the alcohol nucleophile.<sup>[1]</sup>



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